
(2-Fluoroadamantan-2-yl)methanamine
Overview
Description
(2-Fluoroadamantan-2-yl)methanamine is a fluorinated derivative of adamantan-2-ylmethanamine, a compound known for its rigid bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoroadamantan-2-yl)methanamine typically involves the fluorination of adamantan-2-ylmethanamine. One common method is the nucleophilic substitution reaction, where an appropriate fluorinating agent, such as Selectfluor, is used to introduce the fluorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes, often using continuous flow reactors to ensure consistent quality and yield. The choice of fluorinating agent and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (2-Fluoroadamantan-2-yl)methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The major product is typically the corresponding carboxylic acid derivative.
Reduction: The major product is the reduced amine.
Substitution: The major product depends on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(2-Fluoroadamantan-2-yl)methanamine has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are often used in pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated molecules in biological systems.
Industry: Its unique chemical properties make it valuable in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which (2-Fluoroadamantan-2-yl)methanamine exerts its effects depends on its specific application. For example, in drug design, the fluorine atom can enhance the binding affinity of the compound to its molecular target, often through hydrogen bonding or dipole-dipole interactions. The adamantane core provides structural rigidity, which can improve the compound's stability and bioavailability.
Comparison with Similar Compounds
(2-Fluoroadamantan-2-yl)methanamine is unique due to its fluorinated adamantane structure. Similar compounds include:
Adamantan-2-ylmethanamine: Lacks the fluorine atom, resulting in different chemical properties.
2-Fluoroadamantane: A simpler fluorinated adamantane derivative without the amine group.
Fluorinated amines: Other fluorinated amines with different core structures or substitution patterns.
Properties
IUPAC Name |
(2-fluoro-2-adamantyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FN/c12-11(6-13)9-2-7-1-8(4-9)5-10(11)3-7/h7-10H,1-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWMJOHCRTWHTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485082.png)
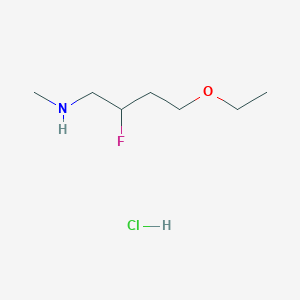
amine hydrochloride](/img/structure/B1485086.png)
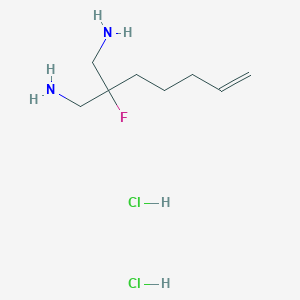
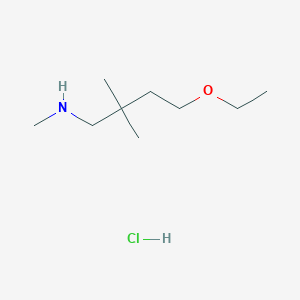
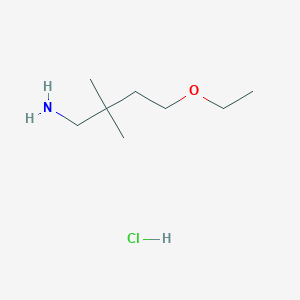
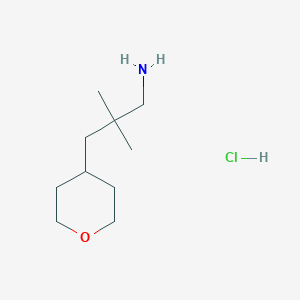
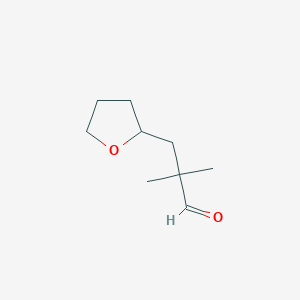
![methyl({[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methyl})amine dihydrochloride](/img/structure/B1485094.png)

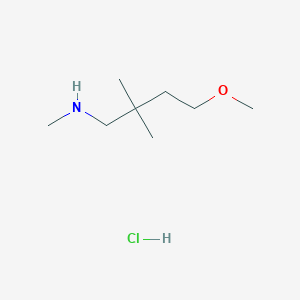
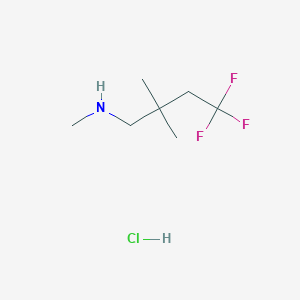
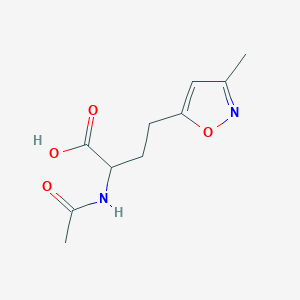
![methyl({3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propyl})amine hydrochloride](/img/structure/B1485103.png)
